(1S,2S,3S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
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Overview
Description
2beta-methyl-gibberellin A4 is an alkyl-gibberellin that is gibberellin A4 carrying an extra methyl substituent at position 2beta (3beta using gibbane skeletal numbering).
Scientific Research Applications
Synthesis and Chemical Reactions
- The compound has been explored in the context of synthesizing β-lactam antibiotic analogs, with a focus on isomerization and structural variations (Doyle, Luh, & Martel, 1977).
- Research on condensed cyclic and bridged-ring systems involves this compound, highlighting regioselectivity and stereoselectivity in cyclisations of substituted benzylcyclohexanols (Ghatak, Chakravarty, Dasgupta, & Chakraborti, 1975).
- Studies on the effect of ortho substituents demonstrate the compound's role in 1,2-migrations during the rearrangement of arylfenchyl alcohols (Starling, Vonwiller, & Reek, 1998).
Biological Activities and Structural Studies
- The compound has been identified in novel diterpenes from Isodon amethystoides, with significant implications in attenuating RORγt-dependent autoimmune responses (Zhao et al., 2018).
- Research on the extraction of gibberellic acid, a plant hormone, indicates the use of this compound in studying extraction efficiencies and thermodynamic parameters (Uslu, 2012).
Photophysical and Electrochemical Properties
- Studies on the photodegradation of natural substances include the photooxygenation and ozonolysis of related compounds, providing insights into reaction mechanisms and structural changes upon exposure to light and ozone (Atta, Hishmat, & Wamhoff, 1993).
Properties
Molecular Formula |
C20H26O5 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(1R,2R,5R,8R,9S,10R,11S,12S,13S)-12-hydroxy-11,13-dimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
InChI |
InChI=1S/C20H26O5/c1-9-6-19-8-11(9)4-5-12(19)20-7-10(2)15(21)18(3,17(24)25-20)14(20)13(19)16(22)23/h10-15,21H,1,4-8H2,2-3H3,(H,22,23)/t10-,11+,12+,13+,14+,15-,18-,19-,20+/m0/s1 |
InChI Key |
ZEYLFUFMBZVHQE-VPUQRBIBSA-N |
Isomeric SMILES |
C[C@H]1C[C@@]23[C@@H]4CC[C@@H]5C[C@]4(CC5=C)[C@H]([C@@H]2[C@@]([C@H]1O)(C(=O)O3)C)C(=O)O |
Canonical SMILES |
CC1CC23C4CCC5CC4(CC5=C)C(C2C(C1O)(C(=O)O3)C)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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